N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Activity
Compounds related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide have shown promise in antineoplastic (anticancer) applications. A study by Abdel-Hafez (2007) synthesized a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, revealing variable degrees of antineoplastic activity against certain cancer cell lines. This suggests potential use in cancer treatment (Abdel-Hafez, 2007).
Antimicrobial Properties
Synthesized derivatives of imidazo[1,2-a]pyrimidines have been investigated for antimicrobial properties. A study by Revanker et al. (1975) prepared various 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, noting significant antimicrobial activity against a range of microorganisms (Revanker et al., 1975).
Antiulcer Potential
Research has explored the potential of imidazo[1,2-a]pyrimidine derivatives as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential cytoprotective and antisecretory properties, which could be beneficial in the treatment of ulcers (Starrett et al., 1989).
Radiolabeled Compounds for Receptor Imaging
The development of radiolabeled imidazo[1,2-a]pyridine derivatives has been investigated for imaging specific receptors. Hamill et al. (1996) discussed the preparation of radiolabeled, nonpeptide angiotensin II antagonists, which are significant in angiotensin II, AT1 receptor imaging (Hamill et al., 1996).
Synthesis and Biological Evaluation
In the realm of synthesis and biological evaluation, many derivatives of imidazo[1,2-a]pyrimidines have been developed and tested for various biological activities. For instance, the work of Fookes et al. (2008) in synthesizing fluoroethoxy and fluoropropoxy substituted derivatives demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (Fookes et al., 2008).
Future Directions
The development of new drugs based on the imidazo[1,2-a]pyrimidine nucleus is a research hotspot in molecular targeted therapy in the treatment of cancer . Future research may focus on the design and synthesis of new derivatives, as well as a deeper understanding of their mechanisms of action and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are involved in various physiological functions and pathological conditions. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme .
Result of Action
The compound’s action results in a reduction of inflammation . In in vitro assays, the compound showed significant COX-2 inhibitory effects . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive activity . Furthermore, the compound showed considerable inhibitory results when tested on MCF-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide has been shown to have a methylsulfonyl group that acts as a cyclooxygenase-2 (COX-2) inhibitor pharmacophore . This suggests that it may interact with the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Cellular Effects
In vitro and in vivo studies have shown that this compound and its derivatives have moderate to good selectivity for the inhibition of the COX-2 enzyme . This suggests that it may have an impact on cellular processes related to inflammation and pain
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-5-6-15(20-13-26-8-4-7-23-22(26)25-20)11-19(14)24-21(27)16-9-17(28-2)12-18(10-16)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRDVWPQVPCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.